![molecular formula C17H23N3O5S B5604296 [(4aR*,7aS*)-4-[3-(dimethylamino)benzoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5604296.png)
[(4aR*,7aS*)-4-[3-(dimethylamino)benzoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a broader class of chemicals utilized in the synthesis and study of complex heterocyclic structures, which are foundational in medicinal chemistry and materials science. The interest in such compounds arises from their diverse chemical reactions and properties, allowing for the exploration of novel therapeutic agents and materials.
Synthesis Analysis
The synthesis of compounds similar to the one often involves reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones, leading to the formation of various heterocyclic systems. A common approach involves the use of methyl 2-benzoylamino-3-dimethylaminopropenoate reacting with different diketones in the presence of acetic acid, producing a range of pyranone and pyridine derivatives, indicative of the compound's versatility in synthetic chemistry (Ornik et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds typically features complex fused ring systems, which are obtained through various cyclization reactions. These structures are characterized by their stereochemistry and functional groups, which are critical in determining their chemical reactivity and physical properties. Studies involving X-ray diffraction analysis have been instrumental in elucidating the detailed molecular structures of these compounds, confirming the presence of specific stereochemical configurations and bonding patterns.
Chemical Reactions and Properties
The compound and its analogs undergo a multitude of chemical reactions, including rearrangements and transformations into different heterocyclic derivatives. These reactions are facilitated by the presence of functional groups that can interact with a range of nucleophiles and electrophiles. The diversity in chemical behavior underlies the compound's utility in synthesizing a wide array of heterocyclic structures with potential biological and materials applications.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are determined by the compound's molecular structure. For instance, the crystallization behavior and solvate formation are crucial for understanding the stability and manipulation of these compounds in various solvents, which is essential for their application in synthetic chemistry and formulation development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are integral to their application in synthesis and material science. The compound's reactivity is particularly notable in the formation of complex heterocyclic systems, highlighting its significance in creating pharmacologically active molecules and novel materials.
(Ornik et al., 1990): Discusses the synthesis of fused pyranones using methyl 2-benzoylamino-3-dimethylaminopropenoate.
(Mosti et al., 1994): Describes the synthesis and biological activities of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates and related compounds.
(Strah et al., 1996): Explores the rearrangements of specific pyran-2-one derivatives into various heterocyclic systems.
Propriétés
IUPAC Name |
2-[(4aR,7aS)-4-[3-(dimethylamino)benzoyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18(2)13-5-3-4-12(8-13)17(23)20-7-6-19(9-16(21)22)14-10-26(24,25)11-15(14)20/h3-5,8,14-15H,6-7,9-11H2,1-2H3,(H,21,22)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVHQRGZKQDFF-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


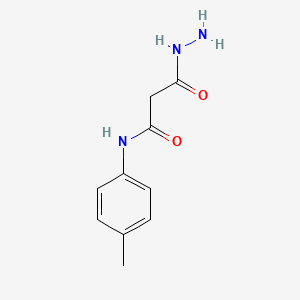
![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)
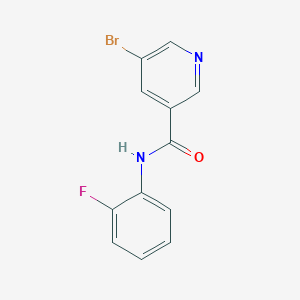
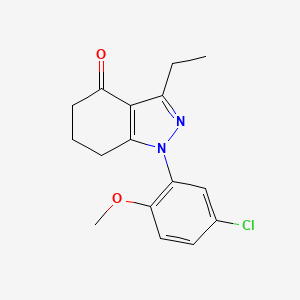
![methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5604257.png)

![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)

![3-(4-chlorophenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5604284.png)
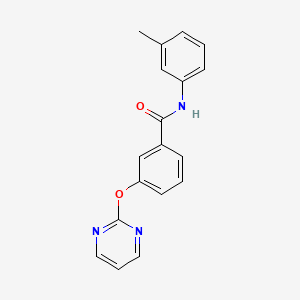
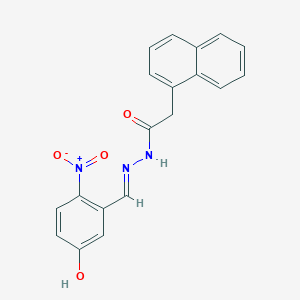
![4-(4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride](/img/structure/B5604295.png)
![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)